molecular formula C22H30N4O5S2 B15021943 N-[4-(Azepane-1-sulfonyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

N-[4-(Azepane-1-sulfonyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Cat. No.: B15021943
M. Wt: 494.6 g/mol
InChI Key: ZFCHXWCWNUIZER-UHFFFAOYSA-N
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Description

N-[4-(Azepane-1-sulfonyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a dimethylsulfamoyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Azepane-1-sulfonyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(azepane-1-sulfonyl)phenylamine with 2-chloroacetamide under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Azepane-1-sulfonyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or amide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(Azepane-1-sulfonyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Azepane-1-sulfonyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Azepane-1-sulfonyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the azepane ring and dimethylsulfamoyl group distinguishes it from other similar compounds, potentially enhancing its stability and efficacy in various applications.

Properties

Molecular Formula

C22H30N4O5S2

Molecular Weight

494.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C22H30N4O5S2/c1-24(2)33(30,31)26(20-10-6-5-7-11-20)18-22(27)23-19-12-14-21(15-13-19)32(28,29)25-16-8-3-4-9-17-25/h5-7,10-15H,3-4,8-9,16-18H2,1-2H3,(H,23,27)

InChI Key

ZFCHXWCWNUIZER-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2)C3=CC=CC=C3

Origin of Product

United States

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